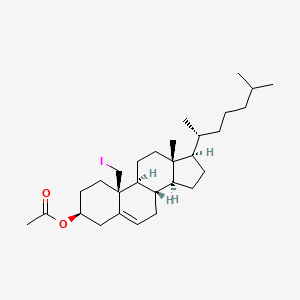

19-Iodocholesterol 3-acetate

Description

Properties

IUPAC Name |

[(3S,8S,9S,10S,13R,14S,17R)-10-(iodomethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H47IO2/c1-19(2)7-6-8-20(3)25-11-12-26-24-10-9-22-17-23(32-21(4)31)13-16-29(22,18-30)27(24)14-15-28(25,26)5/h9,19-20,23-27H,6-8,10-18H2,1-5H3/t20-,23+,24+,25-,26+,27+,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVQSCLBKGHGMFF-KVHJHAPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)CI)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)CI)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H47IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20963406 | |

| Record name | 19-Iodocholest-5-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4561-90-4 | |

| Record name | 19-Iodocholesterol 3-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004561904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19-Iodocholest-5-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 19-Iodocholesterol 3-acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 19-iodocholesterol 3-acetate, a key compound in pharmaceutical research, particularly in the development of imaging agents for adrenal gland disorders. This document details the synthetic pathway, experimental protocols, and analytical characterization of the target molecule and its intermediates.

Introduction

This compound is a derivative of cholesterol that has been investigated primarily for its potential as a radiolabeled tracer for adrenal scintigraphy, a diagnostic imaging technique used to evaluate the function and structure of the adrenal glands. The introduction of an iodine atom at the C-19 position allows for the incorporation of a radioactive isotope of iodine (e.g., ¹²⁵I or ¹³¹I), enabling the visualization of the adrenal cortex. The 3-acetate group is often introduced to modify the lipophilicity and pharmacokinetic properties of the parent compound, 19-iodocholesterol. This guide focuses on the chemical synthesis and detailed characterization of the non-radioactive form of this compound, which serves as a crucial reference standard and precursor for radiolabeling.

Synthetic Pathway

The synthesis of this compound is a multi-step process that begins with the commercially available 19-hydroxycholesterol. The overall synthetic scheme involves three key transformations:

-

Acetylation of the 3β-hydroxyl group of 19-hydroxycholesterol to yield cholest-5-ene-3β,19-diol 3-acetate.

-

Tosylation of the primary 19-hydroxyl group of the acetate intermediate to form 19-tosyloxycholest-5-en-3β-ol 3-acetate.

-

Nucleophilic substitution of the tosylate group with iodide to afford the final product, this compound.

This synthetic route is a well-established method for the introduction of a leaving group at the C-19 position, facilitating the subsequent introduction of the iodine atom.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (60-120 mesh).

Synthesis of Cholest-5-ene-3β,19-diol 3-acetate (Intermediate I)

-

To a solution of 19-hydroxycholesterol in pyridine, add acetic anhydride.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield pure cholest-5-ene-3β,19-diol 3-acetate.

Synthesis of 19-Tosyloxycholest-5-en-3β-ol 3-acetate (Intermediate II)

-

Dissolve cholest-5-ene-3β,19-diol 3-acetate in anhydrous pyridine and cool the solution in an ice bath.

-

Slowly add p-toluenesulfonyl chloride to the cooled solution.

-

Allow the reaction mixture to stir at a low temperature (e.g., 0-5 °C) for several hours and then let it stand at room temperature overnight.

-

Quench the reaction by adding cold water.

-

Extract the product with an appropriate organic solvent.

-

Wash the organic extract with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.

-

The resulting crude 19-tosyloxycholest-5-en-3β-ol 3-acetate can be purified by recrystallization from a suitable solvent system (e.g., acetone-water).

Synthesis of this compound (Final Product)

-

Dissolve 19-tosyloxycholest-5-en-3β-ol 3-acetate in a suitable solvent such as acetone or methyl ethyl ketone.

-

Add a significant molar excess of sodium iodide.

-

Reflux the reaction mixture for an extended period (e.g., 12-24 hours) until TLC analysis indicates the complete consumption of the starting material.

-

After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium tosylate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent by rotary evaporation.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford this compound as a solid.

Data Presentation

The following tables summarize the key quantitative data for this compound and its synthetic intermediates.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 19-Hydroxycholesterol | C₂₇H₄₆O₂ | 402.66 | 507-73-3 |

| Cholest-5-ene-3β,19-diol 3-acetate | C₂₉H₄₈O₃ | 444.69 | 750-59-4 |

| 19-Tosyloxycholest-5-en-3β-ol 3-acetate | C₃₆H₅₄O₅S | 598.88 | 40693-76-9 |

| This compound | C₂₉H₄₇IO₂ | 554.59 | 4561-90-4 |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spectrometry (m/z) |

| This compound | Data not available in the searched literature. | Data not available in the searched literature. | Expected M⁺ at 554.26 |

| Cholest-5-ene-3β,19-diol 3-acetate | Data not available in the searched literature. | Data not available in the searched literature. | Expected M⁺ at 444.36 |

| 19-Tosyloxycholest-5-en-3β-ol 3-acetate | Data not available in the searched literature. | Data not available in the searched literature. | Expected M⁺ at 598.37 |

Note: Specific, experimentally determined NMR and MS data for this compound and its direct precursors were not available in the public domain literature searched for this guide. The expected mass spectrometry values are calculated based on the molecular formulas.

Visualization of Workflows

Synthetic Pathway Diagram

Caption: Synthetic route to this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for synthesis and characterization.

Conclusion

This technical guide outlines the synthesis and characterization of this compound. The provided experimental protocols offer a detailed methodology for the preparation of this compound, which is of significant interest in the field of medicinal chemistry and drug development. While the general synthetic pathway is well-documented, a notable gap exists in the publicly available, detailed spectroscopic data for the final product and its key intermediates. Further research and publication of this characterization data would be highly beneficial to the scientific community. The diagrams included provide a clear visual representation of the synthetic strategy and the overall experimental process, serving as a valuable resource for researchers in this area.

An In-depth Technical Guide to 19-Iodocholesterol 3-acetate: Physicochemical Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

19-Iodocholesterol 3-acetate is a pivotal derivative of cholesterol, primarily recognized for its application as a radiopharmaceutical agent in adrenal gland imaging. This technical guide provides a comprehensive overview of its physicochemical properties, supported by available experimental data and estimations from closely related compounds. Furthermore, this document outlines a putative synthesis pathway, purification methodologies, and delves into its mechanism of action in the context of adrenal steroidogenesis. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Physicochemical Properties

The physicochemical characteristics of this compound are fundamental to its handling, formulation, and biological activity. While specific experimental data for some properties are not widely published, a combination of available information and data from analogous compounds provides a robust profile.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source/Notes |

| Molecular Formula | C₂₉H₄₆IO₂ | [1][2] |

| Molecular Weight | 553.58 g/mol | [1][2] |

| Melting Point | Estimated: 112-114 °C | Based on the melting point of the closely related compound, cholesteryl acetate.[3] |

| Boiling Point | Estimated: > 500 °C | Based on the boiling point of 19-Iodocholesterol (538.1°C at 760 mmHg).[4] |

| Solubility | Soluble in chlorinated solvents (e.g., chloroform, dichloromethane), ethers, and to a lesser extent in alcohols (e.g., ethanol). | Qualitative assessment based on the general solubility of cholesterol and its esters. Specific quantitative data is not readily available. |

| Appearance | White to off-white solid | General appearance of cholesterol derivatives. |

| Storage Temperature | -20°C |

Experimental Protocols

Synthesis of this compound

Step 1: Acetylation of 19-Hydroxycholesterol

This step involves the selective acetylation of the 3β-hydroxyl group of 19-hydroxycholesterol to yield 19-hydroxycholesterol 3-acetate.

-

Materials: 19-hydroxycholesterol, acetic anhydride, pyridine.

-

Procedure:

-

Dissolve 19-hydroxycholesterol in anhydrous pyridine.

-

Add acetic anhydride dropwise to the solution at 0°C with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding crushed ice.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 19-hydroxycholesterol 3-acetate.

-

Step 2: Iodination of 19-Hydroxycholesterol 3-acetate

This step involves the conversion of the 19-hydroxyl group to an iodo group, a reaction commonly achieved using reagents like triphenylphosphine and iodine (Appel reaction) or via a tosylate intermediate followed by nucleophilic substitution with iodide.

-

Materials: 19-hydroxycholesterol 3-acetate, triphenylphosphine, iodine, dichloromethane.

-

Procedure (Appel Reaction):

-

Dissolve 19-hydroxycholesterol 3-acetate and triphenylphosphine in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0°C and add a solution of iodine in dichloromethane dropwise.

-

Stir the reaction mixture at room temperature for several hours, monitoring by TLC.

-

After completion, wash the reaction mixture with a saturated solution of sodium thiosulfate to remove excess iodine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography.

-

Purification

Purification of the final product is crucial to remove unreacted starting materials and by-products.

-

Technique: Silica gel column chromatography.

-

Eluent System: A gradient of ethyl acetate in hexane is a common choice for separating steroids of varying polarity. The exact ratio would be determined by preliminary TLC analysis.

-

Procedure:

-

Prepare a silica gel column packed in the initial, low-polarity eluent.

-

Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield purified this compound.

-

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include characteristic peaks for the steroidal backbone protons, a singlet for the acetate methyl protons around δ 2.0 ppm, and signals corresponding to the protons of the iodomethyl group at the C-19 position.

-

¹³C NMR: The spectrum would show distinct signals for all 29 carbon atoms, including the carbonyl carbon of the acetate group (around δ 170 ppm) and the carbon of the iodomethyl group.

-

-

Mass Spectrometry (MS):

-

The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z 553.58).

-

Characteristic fragmentation patterns for sterols would be expected, including the loss of the acetate group, the iodine atom, and cleavage of the side chain.

-

Mechanism of Action and Biological Significance

This compound, particularly in its radiolabeled form (e.g., with ¹³¹I or ¹²⁵I), serves as a crucial diagnostic agent for adrenal gland disorders. Its mechanism of action is intrinsically linked to the adrenal cortex's high demand for cholesterol, the precursor for steroid hormone synthesis.

Cellular Uptake in the Adrenal Cortex

The adrenal cortex actively sequesters cholesterol from circulating lipoproteins to sustain steroidogenesis. The uptake of 19-Iodocholesterol, and by extension its 3-acetate derivative, is believed to follow the same physiological pathways as native cholesterol.

-

Low-Density Lipoprotein (LDL) Receptor-Mediated Endocytosis: The primary mechanism for cholesterol uptake in the adrenal glands is through the binding of LDL particles to their receptors on the surface of adrenocortical cells, followed by internalization of the receptor-ligand complex.

-

High-Density Lipoprotein (HDL) Scavenger Receptor Class B Type I (SR-BI): This receptor facilitates the selective uptake of cholesteryl esters from HDL particles without the internalization of the entire lipoprotein.

Once inside the adrenal cortical cells, the acetate group of this compound is likely hydrolyzed by intracellular esterases to yield 19-Iodocholesterol. This free form is then utilized in a manner analogous to cholesterol, becoming trapped within the cell.

Caption: Cellular uptake and processing of this compound in the adrenal cortex.

Role in Adrenal Steroidogenesis

Cholesterol is the fundamental precursor for the synthesis of all steroid hormones in the adrenal cortex, including glucocorticoids (e.g., cortisol), mineralocorticoids (e.g., aldosterone), and adrenal androgens. The enzymatic cascade of steroidogenesis occurs within the mitochondria and endoplasmic reticulum of adrenocortical cells.

While 19-Iodocholesterol is a structural analog of cholesterol, the presence of the bulky iodine atom at the C-19 position is thought to hinder its efficient conversion into downstream steroid hormones by the steroidogenic enzymes. This metabolic trapping is advantageous for imaging purposes, as the radiolabeled compound accumulates in the adrenal tissue, allowing for visualization by scintigraphy.

There is no direct evidence to suggest that this compound actively participates in or modulates any specific signaling pathways. Its primary role is that of a tracer that reflects the functional status of the adrenal cortex based on its cholesterol uptake activity. For instance, hyperfunctioning adrenal adenomas, which exhibit increased cholesterol uptake for steroid overproduction, will show enhanced accumulation of radiolabeled 19-Iodocholesterol.

Caption: Simplified overview of the adrenal steroidogenesis pathway.

Conclusion

This compound remains a compound of significant interest, particularly in the realm of diagnostic medicine. While a complete, publicly available dataset of all its physicochemical properties and a detailed synthesis protocol are somewhat limited, this guide consolidates the existing knowledge and provides scientifically grounded estimations and methodologies. A deeper understanding of its properties and synthesis is crucial for the continued development and application of this and similar molecules in targeting the adrenal cortex for both diagnostic and potentially therapeutic purposes. Further research to elucidate its precise interactions with adrenal cell components and to fully characterize its physical and chemical behavior is warranted.

References

The Adrenocortical Uptake and Action of 19-Iodocholesterol 3-Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Iodocholesterol and its more stable and widely used derivative, 6β-iodomethyl-19-norcholesterol (NP-59), are radiolabeled cholesterol analogs pivotal in the functional imaging of the adrenal cortex. This technical guide provides a comprehensive overview of the mechanism of action of 19-iodocholesterol 3-acetate in adrenal tissue, detailing its journey from systemic circulation to its role as a tracer of steroidogenic activity. The document summarizes key quantitative data, outlines experimental protocols, and visualizes the intricate molecular pathways involved.

Core Mechanism of Action

The fundamental principle behind the utility of 19-iodocholesterol as an adrenal imaging agent lies in its mimicry of native cholesterol, the essential precursor for all steroid hormones synthesized in the adrenal cortex. The mechanism can be dissected into several key stages: systemic transport, cellular uptake, intracellular processing, and its ultimate fate within the adrenocortical cells.

Systemic Transport and Cellular Uptake

19-Iodocholesterol, upon intravenous administration, binds to low-density lipoproteins (LDL) in the bloodstream.[1][2] This LDL-radioligand complex circulates and targets tissues expressing high levels of LDL receptors, with the adrenal cortex being a primary site due to its high demand for cholesterol for steroidogenesis.[2][3][4] The uptake into adrenocortical cells is a receptor-mediated endocytotic process.[5][6]

The uptake of NP-59 is significantly influenced by the endocrine status of the adrenal gland. Adrenocorticotropic hormone (ACTH) stimulates the uptake of the tracer, while dexamethasone, a synthetic glucocorticoid, suppresses it.[1][7] This physiological regulation is the basis for suppression and stimulation tests in adrenal scintigraphy, allowing for the differentiation between ACTH-dependent and independent adrenal function.[8]

Intracellular Trafficking and Fate

Following endocytosis, the LDL-19-iodocholesterol complex is trafficked to lysosomes, where the lipoprotein is degraded, releasing the iodocholesterol molecule.[5] Unlike native cholesterol, which is a substrate for steroidogenic enzymes, 19-iodocholesterol is primarily esterified by acyl-CoA:cholesterol acyltransferase (ACAT) and stored in intracellular lipid droplets.[2] It is not significantly metabolized or incorporated into steroid hormones.[2] This intracellular trapping is a key feature that allows for its accumulation and subsequent imaging.

The retention of 19-iodocholesterol within the adrenal cortex is prolonged, enabling imaging several days post-injection.[9] The intensity of its uptake is a direct reflection of the metabolic activity and cholesterol demand of the adrenal tissue, making it a valuable tool for identifying hyperfunctioning adenomas and hyperplasias.[3][10]

Quantitative Data

The following tables summarize the available quantitative data regarding the uptake and distribution of radiolabeled cholesterol analogs in adrenal tissue.

| Parameter | Value | Species | Reference |

| Adrenal Uptake (% of Administered Dose) | |||

| NP-59 (Normal Subjects) | 0.075% - 0.26% (mean 0.16%) | Human | [1] |

| Comparative Adrenal Uptake | |||

| NP-59 vs. 19-Iodocholesterol | 5 times higher concentration | Dogs | [11] |

| 6-Iodomethylnorcholesterol vs. 19-Iodocholesterol | 18 times more accumulation at 24 hr | Rat | |

| 6-Iodomethylnorcholesterol vs. 19-Iodocholesterol | 50 times more accumulation at 72 hr | Rat | |

| Semi-Quantitative Analysis in Primary Aldosteronism (Median [25th-75th percentile]) | |||

| Adrenal to Liver Ratio (ALR) | 2.205 [1.69–2.98] | Human | [10] |

| Contralateral Adrenal to Liver Ratio (CON) | 1.325 [1.14–1.83] | Human | [10] |

Experimental Protocols

Adrenal Scintigraphy with NP-59 (Dexamethasone Suppression)

This protocol is a standard clinical procedure for the functional imaging of the adrenal cortex, particularly in the investigation of primary aldosteronism and Cushing's syndrome.

1. Patient Preparation:

-

Dexamethasone Suppression: Oral dexamethasone (e.g., 4 mg/day in divided doses) is administered for 7 days prior to and 5 days after the injection of NP-59. This suppresses ACTH-dependent uptake in normal adrenal tissue, enhancing the visualization of autonomous adrenal function.[12]

-

Thyroid Blockade: To prevent the uptake of free 131I by the thyroid gland, Lugol's solution (e.g., 1 ml diluted daily) is administered for 10 days, starting 2 days before the radiotracer injection.[12]

-

Medication Review: Certain medications that can interfere with adrenal function (e.g., spironolactone, diuretics) may need to be discontinued prior to the study.[10]

2. Radiopharmaceutical Administration:

-

A dose of 37 MBq (1 mCi) of 131I-6β-iodomethyl-19-norcholesterol (NP-59) is administered intravenously.[5][12]

3. Imaging:

-

Planar anterior and posterior images of the adrenal glands are acquired at multiple time points, typically on days 3, 4, and 5 post-injection.[5]

-

Single-photon emission computed tomography (SPECT) or SPECT/CT imaging can be performed to improve localization and differentiate adrenal from extra-adrenal activity.[10][12]

4. Data Analysis:

-

Visual assessment of the images is performed to identify unilateral or bilateral adrenal uptake. Early visualization (before day 5) is indicative of adrenal hyperfunction.[1]

-

Semi-quantitative analysis can be performed by calculating the ratio of tracer uptake in the adrenal gland to that in a background region, such as the liver (Adrenal-to-Liver Ratio, ALR).[10]

Visualizations

Signaling Pathway: ACTH-Stimulated Cholesterol Uptake

The following diagram illustrates the signaling cascade initiated by ACTH binding to its receptor on adrenocortical cells, leading to increased cholesterol uptake and steroidogenesis.

Caption: ACTH signaling cascade in adrenocortical cells.

Experimental Workflow: LDL-Mediated Uptake of 19-Iodocholesterol

This diagram outlines the key steps in the uptake and intracellular processing of 19-Iodocholesterol via the LDL receptor pathway.

Caption: LDL-mediated uptake of 19-Iodocholesterol.

Logical Relationship: Steroidogenesis Pathway

This diagram shows the simplified enzymatic conversion of cholesterol into major adrenal steroid hormones. 19-Iodocholesterol acts as a tracer of the initial cholesterol uptake but is not a significant substrate for these enzymes.

Caption: Simplified adrenal steroidogenesis pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Radiation dosimetry of 131I-19-iodocholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cholesterol Availability and Adrenal Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A new and superior adrenal scanning agent, NP-59 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LDL–cholesterol transport to the endoplasmic reticulum: current concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Visualization of nonfunctioning adrenal adenomas with iodocholesterol: possible relationship to subcellular distribution of tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. graphviz.org [graphviz.org]

- 10. Adrenal cholesterol: localization by electron-microscope autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A new and superior adrenal imaging agent, 131I-6beta-iodomethyl-19-nor-cholesterol (NP-59): evaluation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Evolution of Adrenal Imaging: A Technical Guide to Iodocholesterol Compounds

For Researchers, Scientists, and Drug Development Professionals

The non-invasive imaging of adrenal cortex function has been a critical tool in endocrinology for decades, enabling the diagnosis and differentiation of various adrenal disorders. At the heart of this capability lies a class of compounds known as iodocholesterols, radiolabeled cholesterol analogs that trace the uptake and utilization of cholesterol by the adrenal glands. This technical guide provides an in-depth exploration of the historical development, experimental protocols, and underlying biological pathways related to these essential imaging agents.

A Historical Journey: From 19-Iodocholesterol to Advanced Analogs

The story of iodocholesterol imaging agents begins in the 1970s with the development of 19-iodocholesterol [1]. Recognizing that cholesterol is the essential precursor for steroid hormone synthesis in the adrenal cortex, researchers synthesized a cholesterol molecule labeled with a radioactive iodine isotope. This pioneering work allowed for the first functional visualization of the adrenal glands.

However, early clinical experience revealed limitations. A significant breakthrough came with the synthesis of 6β-iodomethyl-19-nor-cholesterol (NP-59) [1][2]. A thermal rearrangement during the synthesis of 19-iodocholesterol led to the discovery of this impurity, which demonstrated remarkably superior adrenal uptake compared to its predecessor[1][2]. NP-59 became the gold standard for adrenal scintigraphy for many years, offering improved image quality and diagnostic accuracy in conditions such as primary aldosteronism and Cushing's syndrome[1][3].

Despite its success, the use of iodine-131 (¹³¹I) in NP-59 presented challenges, including poor image resolution and a relatively high radiation dose to the patient. This spurred the recent development of a fluorinated analog, ¹⁸F-FNP-59 , for use with Positron Emission Tomography (PET)[1][4]. This next-generation tracer promises higher resolution images with a significantly lower radiation burden, potentially expanding the clinical utility of functional adrenal imaging[1][4].

Quantitative Data Summary

The following tables summarize key quantitative data for the different generations of iodocholesterol imaging agents, providing a comparative overview of their performance characteristics.

Table 1: Biodistribution of Iodocholesterol Compounds in Animal Models

| Compound | Species | Organ | % Injected Dose/gram (mean ± SD) | Time Post-Injection | Reference |

| ¹³¹I-NP-59 | Rat | Adrenal | 25.5 ± 4.5 | 2 days | F.A.S.E.B. Journal, 1977 |

| ¹³¹I-NP-59 | Dog | Adrenal | 1.88 ± 0.39 | 2 days | Journal of Nuclear Medicine, 1977 |

| ¹⁸F-FNP-59 | Rat | Adrenal | ~1.5 | 6 hours | Journal of Nuclear Medicine, 2022 |

| ¹⁸F-FNP-59 | Rabbit | Adrenal | ~0.1 | 4 hours | Journal of Nuclear Medicine, 2022 |

Table 2: Comparative Imaging Characteristics of Iodocholesterol Compounds in Humans

| Compound | Imaging Modality | Key Characteristic | Value | Clinical Context | Reference |

| ¹³¹I-NP-59 | Scintigraphy/SPECT | Adrenal-to-Liver Ratio | 1.1 - 1.6 (normal) | Dexamethasone suppression | Journal of Nuclear Medicine, 2022 |

| ¹³¹I-NP-59 | Scintigraphy/SPECT | Adrenal-to-Liver Ratio | 2.0 - 2.8 | Primary Aldosteronism | Journal of Nuclear Medicine, 2022 |

| ¹³¹I-NP-59 | Scintigraphy/SPECT | Sensitivity for Aldosteronoma | 83.3% - 90% | Clinical Nuclear Medicine, 2019; Journal of Clinical Endocrinology & Metabolism, 1980 | |

| ¹³¹I-NP-59 | Scintigraphy/SPECT | Specificity for Aldosteronoma | 44.4% - 92% | Clinical Nuclear Medicine, 2019; Journal of Clinical Endocrinology & Metabolism, 1980 | |

| ¹⁸F-FNP-59 | PET | Adrenal-to-Liver Ratio | ~1:1 (unstimulated) | Journal of Nuclear Medicine, 2022 | |

| ¹⁸F-FNP-59 | PET | Adrenal-to-Liver Ratio | >1.2:1 (stimulated) | Cosyntropin stimulation | Journal of Nuclear Medicine, 2022 |

Experimental Protocols

This section details the methodologies for key experiments involving iodocholesterol compounds, providing a framework for researchers in the field.

Synthesis and Radiolabeling of 6β-iodomethyl-19-nor-cholesterol (NP-59)

A detailed, step-by-step synthesis protocol for NP-59 is complex and typically proprietary. However, the general approach involves the chemical modification of a cholesterol precursor to introduce an iodomethyl group at the 6-beta position of the norcholesterol backbone.

Radiolabeling (Chloramine-T Method):

-

Preparation: To a reaction vial, add the 6β-iodomethyl-19-nor-cholesterol precursor dissolved in a suitable solvent (e.g., ethanol).

-

Buffering: Add a phosphate buffer to maintain a slightly acidic to neutral pH.

-

Radioiodination: Introduce Sodium [¹³¹I]iodide to the reaction mixture.

-

Oxidation: Initiate the reaction by adding a freshly prepared solution of Chloramine-T, which oxidizes the iodide to a reactive species.

-

Reaction: Allow the reaction to proceed at room temperature for a short duration (typically 1-5 minutes) with gentle agitation.

-

Quenching: Stop the reaction by adding a solution of sodium metabisulfite to reduce any unreacted oxidizing agent.

-

Purification: The crude reaction mixture is then purified, commonly using solid-phase extraction cartridges (e.g., Sep-Pak C18), to separate the radiolabeled product from unreacted iodide and other impurities.

-

Quality Control: The radiochemical purity of the final product is assessed using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Adrenal Scintigraphy with ¹³¹I-NP-59

Patient Preparation:

-

Thyroid Blockade: To prevent the uptake of free ¹³¹I by the thyroid gland, patients are administered a saturated solution of potassium iodide (Lugol's solution) or potassium iodide tablets, starting 1-2 days before the tracer injection and continuing for the duration of the study.

-

Dexamethasone Suppression (for Aldosteronism): To enhance the visualization of aldosterone-producing adenomas, the patient's endogenous ACTH is suppressed. This is achieved by administering dexamethasone (e.g., 4 mg/day) for 7 days prior to the tracer injection and continuing throughout the imaging period. This suppression minimizes the uptake of NP-59 in normal adrenal tissue, which is primarily ACTH-dependent.

Imaging Protocol:

-

Tracer Administration: A sterile solution of ¹³¹I-NP-59 (typically 1 mCi) is administered intravenously.

-

Imaging Schedule: Planar or SPECT images of the adrenal glands are acquired at multiple time points, typically starting 3 to 5 days after injection, to allow for sufficient background clearance. Delayed imaging up to 7 days may sometimes be necessary.

-

Image Interpretation: Asymmetrical uptake, particularly early visualization of a focal area of high uptake, is suggestive of an adenoma. Bilateral, symmetric uptake is more indicative of hyperplasia.

Visualizing the Biological Pathways

The utility of iodocholesterol imaging agents is rooted in the fundamental biology of the adrenal cortex. The following diagrams, rendered in Graphviz DOT language, illustrate the key pathways involved.

Cholesterol Uptake by Adrenocortical Cells

Caption: Cholesterol uptake pathways in an adrenocortical cell.

ACTH-Stimulated Steroidogenesis

Caption: Simplified ACTH signaling pathway leading to steroidogenesis.

Experimental Workflow for Adrenal Scintigraphy

Caption: Clinical workflow for adrenal scintigraphy with NP-59.

This guide provides a comprehensive overview of the historical and technical aspects of iodocholesterol compounds for adrenal imaging. The continued evolution of these agents, exemplified by the development of ¹⁸F-FNP-59, underscores the ongoing importance of functional imaging in the management of adrenal disorders.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. A new and superior adrenal imaging agent, 131I-6beta-iodomethyl-19-nor-cholesterol (NP-59): evaluation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of Fluorinated NP-59: A Revival of Cholesterol Use Imaging with PET - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of Cholesterol Analogs in Nuclear Medicine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of cholesterol analogs utilized in nuclear medicine for diagnostic imaging and potential therapeutic applications. The core focus of this review is on the radiolabeling, preclinical and clinical evaluation, and the underlying biochemical pathways associated with these compounds. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of nuclear medicine and endocrinology.

Introduction: The Role of Cholesterol in Adrenal Imaging

The adrenal glands play a crucial role in the synthesis of various steroid hormones, a process for which cholesterol is the primary precursor. This physiological dependency forms the basis for the development of radiolabeled cholesterol analogs as imaging agents for the functional assessment of the adrenal cortex. By tracing the uptake and accumulation of these analogs, it is possible to visualize and quantify the metabolic activity of adrenal tissues, aiding in the diagnosis and characterization of various adrenal pathologies, such as Cushing's syndrome, primary aldosteronism, and adrenal adenomas.

Early efforts in this field led to the development of radioiodinated cholesterol derivatives, which have been instrumental in adrenal scintigraphy for decades. More recently, the advent of Positron Emission Tomography (PET) has driven the development of cholesterol analogs labeled with positron-emitting radionuclides, offering improved image resolution and quantification. This guide will delve into the key cholesterol analogs, their synthesis and radiolabeling, in vitro and in vivo evaluation, and the associated signaling pathways.

Key Cholesterol Analogs in Nuclear Medicine

A variety of cholesterol analogs have been developed and investigated for nuclear medicine applications. These are primarily categorized based on the radionuclide used for labeling: radioiodine, fluorine-18, carbon-11, and technetium-99m.

Radioiodinated Cholesterol Analogs

19-Iodocholesterol ([131I]I-19C): One of the earliest cholesterol analogs developed for adrenal imaging.

6β-Iodomethyl-19-Norcholesterol (NP-59): A derivative of 19-iodocholesterol, NP-59 ([131I]I-6-MNC) has shown superior adrenal uptake and has been a mainstay in clinical adrenal scintigraphy for many years.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] It provides a noninvasive measure of adrenal function and steroid synthesis.[16][17] However, the use of Iodine-131 results in poor image resolution and a high radiation dose to the patient.[16][17]

Fluorine-18 Labeled Cholesterol Analogs

To overcome the limitations of radioiodinated agents, significant effort has been directed towards developing 18F-labeled cholesterol analogs for PET imaging, which offers higher resolution and lower radiation dosimetry.[16][17]

[18F]FNP-59: A fluorinated analog of NP-59, [18F]FNP-59 has been developed to leverage the superior imaging characteristics of PET.[16][17] Preclinical and initial human studies have shown promising results, with good uptake in tissues that utilize cholesterol, such as the adrenal glands, liver, and gallbladder.[16][17]

5-[18F]fluoro-6-hydroxy-cholesterol: Another PET radiotracer developed to trace cholesterol uptake.[18]

Carbon-11 Labeled Cholesterol Analogs

[11C]ATR-101: This PET tracer has been evaluated for its potential in studying cholesterol metabolism. In preclinical studies, [11C]ATR-101 showed significant uptake in the adrenal glands.[18]

Technetium-99m Labeled Analogs

Technetium-99m (99mTc) is a readily available and cost-effective radionuclide for Single Photon Emission Computed Tomography (SPECT). Efforts have been made to develop 99mTc-labeled cholesterol analogs and related compounds for adrenal and other imaging applications.[19][20][21][22]

99mTc-labeled Low-Density Lipoproteins (LDL): As the primary carrier of cholesterol in the blood, radiolabeling LDL with 99mTc provides a method to image cholesterol uptake in tissues with high LDL receptor expression, such as the adrenal cortex.[19]

Quantitative Data Presentation

The following tables summarize the quantitative data for key cholesterol analogs, including radiochemical purity, and in vivo biodistribution data expressed as percentage of injected dose per gram of tissue (%ID/g) in various organs at different time points post-injection.

Table 1: Radiochemical Purity of Cholesterol Analogs

| Radiotracer | Radionuclide | Radiochemical Purity (%) | Reference |

| [131I]NP-59 | 131I | >95 | [7] |

| [18F]FNP-59 | 18F | >95 | [16] |

| [11C]ATR-101 | 11C | Not Reported | [18] |

| 99mTc-LDL | 99mTc | Not Reported | [19] |

Table 2: Biodistribution of Cholesterol Analogs in Rodents (%ID/g)

| Radiotracer | Species | Time (h) | Adrenal | Liver | Blood | Kidney | Spleen | Reference |

| [131I]NP-59 | Rat | 48 | 25.3 ± 3.1 | 2.1 ± 0.2 | 0.4 ± 0.1 | 1.5 ± 0.2 | 0.8 ± 0.1 | [23] |

| [18F]FNP-59 | Rat | 4 | 4.5 ± 0.8 | 2.2 ± 0.3 | 0.3 ± 0.1 | 0.9 ± 0.1 | 0.5 ± 0.1 | [16] |

| [11C]ATR-101 | Rat | 0.5 | 2.7 | Not Reported | Not Reported | Not Reported | Not Reported | [18] |

Table 3: Adrenal-to-Liver Ratios of Cholesterol Analogs

| Radiotracer | Species | Time (h) | Adrenal-to-Liver Ratio | Reference |

| [131I]NP-59 | Rat | 48 | 12.0 | [23] |

| [18F]FNP-59 | Rabbit | 4 | ~2:1 | [16] |

| [11C]ATR-101 | Rat | 0.5 | 2.2 | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of cholesterol analogs.

Synthesis and Radiolabeling of 6β-Iodomethyl-19-Norcholesterol (NP-59)

The synthesis of NP-59 is a multi-step process that starts from a cholesterol derivative. The final step involves radioiodination.

Protocol for Radioiodination of NP-59 Precursor:

-

Preparation of the reaction mixture: In a sealed vial, dissolve the tosylate precursor of NP-59 in a suitable organic solvent (e.g., ethanol).

-

Addition of Radioiodine: Add a solution of Sodium [131I]Iodide.

-

Heating: Heat the reaction mixture at a specific temperature (e.g., 120°C) for a defined period (e.g., 2 hours).

-

Purification: After cooling, purify the crude product using High-Performance Liquid Chromatography (HPLC) to separate [131I]NP-59 from unreacted precursors and byproducts.

-

Formulation: The purified [131I]NP-59 is formulated in a sterile, injectable solution, typically containing ethanol and saline.

In Vitro Cellular Uptake Assay

This assay is used to determine the uptake of the radiolabeled cholesterol analog in a relevant cell line (e.g., adrenal cortical cells).

Protocol for In Vitro Uptake Assay:

-

Cell Culture: Plate adrenal cortical cells (e.g., NCI-H295R) in multi-well plates and culture until they reach a desired confluency.

-

Incubation with Radiotracer: Remove the culture medium and add fresh medium containing the radiolabeled cholesterol analog at a known concentration.

-

Time-course experiment: Incubate the cells for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.

-

Washing: At each time point, terminate the uptake by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular radiotracer.

-

Cell Lysis and Counting: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Quantification: Measure the radioactivity in the cell lysate using a gamma counter.

-

Data Analysis: Normalize the radioactivity counts to the protein concentration of the cell lysate and express the uptake as a percentage of the added dose per milligram of protein.

In Vivo Biodistribution Study in Rodents

This study is essential to evaluate the distribution of the radiotracer in a living organism and to determine its uptake in the target organ (adrenal glands) versus other organs.

Protocol for Rodent Biodistribution Study:

-

Animal Model: Use healthy adult rodents (e.g., Sprague-Dawley rats or BALB/c mice).

-

Radiotracer Administration: Inject a known amount of the radiolabeled cholesterol analog intravenously via the tail vein.

-

Time Points: Euthanize groups of animals at various time points post-injection (e.g., 1, 4, 24, 48 hours).

-

Organ Harvesting and Weighing: Dissect and collect major organs and tissues of interest (e.g., adrenal glands, liver, kidneys, spleen, blood, muscle, etc.). Weigh each organ/tissue sample.

-

Radioactivity Measurement: Measure the radioactivity in each organ/tissue sample using a gamma counter.

-

Data Calculation: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This is determined by comparing the radioactivity in the organ to the total injected dose, normalized to the organ's weight.

Signaling Pathways and Experimental Workflows

The uptake and metabolism of cholesterol and its analogs are governed by complex signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow.

Cholesterol Uptake and Steroidogenesis Pathway in Adrenal Cortex

Experimental Workflow for Preclinical Evaluation of a Novel Cholesterol Analog

Conclusion

Radiolabeled cholesterol analogs are invaluable tools in nuclear medicine for the functional imaging of the adrenal cortex. From the well-established use of [131I]NP-59 for SPECT to the development of promising 18F-labeled PET agents like [18F]FNP-59, the field continues to evolve, offering improved diagnostic capabilities. A thorough understanding of the synthesis, experimental evaluation, and underlying biological pathways of these agents is crucial for the development of new and improved radiopharmaceuticals for adrenal imaging and beyond. This technical guide provides a foundational resource for professionals in the field, summarizing key data and methodologies to support further research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Adrenocortical SPECT using iodine-131 NP-59 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adrenal scintiscanning with NP-59, a new radioiodinated cholesterol agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diagnostic accuracy and pitfalls of [iodine-131]6-beta-iodomethyl-19-norcholesterol (NP-59) imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. hkjr.org [hkjr.org]

- 7. Diagnostic Value of I-131 NP-59 SPECT/CT Scintigraphy in Patients with Subclinical or Atypical Features of Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Adrenal imaging with iodomethyl-norcholesterol (I-131) in primary aldosteronism (Journal Article) | OSTI.GOV [osti.gov]

- 10. 131I-6beta-iodomethyl-19-norcholesterol SPECT/CT for primary aldosteronism patients with inconclusive adrenal venous sampling and CT results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preclinical evaluation of [99mTc]Tc-labeled anti-EpCAM nanobody for EpCAM receptor expression imaging by immuno-SPECT/CT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. jnm.snmjournals.org [jnm.snmjournals.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Diagnostic Accuracy of Adrenal Iodine-131 6-Beta-Iodomethyl-19-Norcholesterol Scintigraphy for the Subtyping of Primary Aldosteronism [scientiasalut.gencat.cat]

- 16. benchchem.com [benchchem.com]

- 17. Early steps in steroidogenesis: intracellular cholesterol trafficking: Thematic Review Series: Genetics of Human Lipid Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring [jove.com]

- 23. researchgate.net [researchgate.net]

A Technical Guide to 19-Iodocholesterol 3-acetate: Properties, Synthesis, and Application in Adrenal Imaging

For Researchers, Scientists, and Drug Development Professionals

Abstract

19-Iodocholesterol 3-acetate is a pivotal steroidal compound, primarily recognized as a precursor to radio-labeled adrenal imaging agents. This technical guide provides a comprehensive overview of its chemical properties, including its molecular formula and weight. It further details the application of its derivative, 131I-19-iodocholesterol (NP-59), in adrenal scintigraphy for the diagnosis of adrenal cortex disorders such as primary aldosteronism and Cushing's syndrome. This document includes detailed experimental protocols for adrenal scintigraphy with dexamethasone suppression and provides visualizations of the experimental workflow and the cellular uptake mechanism of iodocholesterol.

Core Compound Specifications

The fundamental chemical and physical properties of this compound are summarized below. These values are essential for its application in synthesis and as a reference standard.

| Property | Value | Source(s) |

| Molecular Formula | C29H47IO2 | |

| Molecular Weight | 554.59 g/mol | |

| CAS Number | 4561-90-4 | |

| Synonyms | 19-Iodo-5-cholesten-3β-ol 3-acetate, 5-Cholesten-19-iodo-3β-ol 3-acetate | |

| Storage Temperature | -20°C |

Synthesis Overview

The synthesis of this compound typically involves the conversion of a precursor such as 19-hydroxycholesterol 3-acetate. While detailed proprietary synthesis methods may vary, a general approach involves the replacement of the 19-hydroxyl group with an iodine atom. This can be achieved through various iodinating agents. The acetate group at the 3-beta position serves as a protecting group for the hydroxyl functionality during this process.

Application in Adrenal Gland Imaging

The primary application of this compound is as a precursor for the synthesis of radio-labeled 19-iodocholesterol, particularly 131I-6β-iodomethyl-19-nor-cholesterol (NP-59). NP-59 is a cholesterol analog used as a radiotracer for adrenal scintigraphy, a functional imaging technique to visualize the adrenal cortex.

Mechanism of Uptake

NP-59, like cholesterol, is transported in the bloodstream bound to low-density lipoproteins (LDL).[1] These LDL-NP-59 complexes bind to specific LDL receptors on the surface of adrenocortical cells.[1] Following binding, the complex is internalized, and the iodocholesterol is esterified and stored within the cells. This accumulation allows for the visualization of adrenal cortical tissue. The uptake of NP-59 is dependent on the trophic influence of ACTH and the renin-angiotensin II axis.[2][3]

Figure 1: Cellular Uptake of NP-59

Experimental Protocol: Adrenal Scintigraphy with NP-59

The following is a generalized protocol for adrenal scintigraphy using NP-59 with dexamethasone suppression, a technique used to differentiate various causes of adrenal hyperfunction.

Patient Preparation

-

Thyroid Blockade : To prevent the uptake of free radioiodine by the thyroid gland, patients are administered a thyroid-blocking agent, such as Lugol's solution, starting two days prior to the injection of the radiotracer and continuing for ten days.[4][5]

-

Dexamethasone Suppression : Dexamethasone is administered to suppress the pituitary-adrenal axis. A common regimen is 4 mg of oral dexamethasone per day (1 mg every 6 hours) for seven days before the NP-59 injection and continuing for five days after.[4][5] This suppression enhances the detection of adrenal lesions that are functioning autonomously.

Radiotracer Administration and Imaging

-

NP-59 Injection : A dose of 1 mCi (37 MBq) of NP-59 is administered via slow intravenous injection.[4][6]

-

Scintigraphy : Whole-body or regional adrenal imaging is typically performed at 72, 96, and 120 hours post-injection.[4][5] SPECT/CT imaging may be used to improve localization of tracer uptake.[6]

Interpretation of Results

-

Early Unilateral Visualization (before day 5) : Suggests an aldosterone-producing adenoma or unilateral adrenal hyperplasia.[3]

-

Early Bilateral Visualization : Indicative of bilateral idiopathic adrenal hyperplasia.[3]

-

Normal Visualization : In normal subjects under dexamethasone suppression, discernible adrenal visualization typically occurs between days 5 and 7.[7]

Figure 2: Workflow for Adrenal Scintigraphy

Conclusion

This compound is a key intermediate in the synthesis of radiopharmaceuticals for adrenal imaging. The use of its radio-labeled derivative, NP-59, in conjunction with dexamethasone suppression scintigraphy, provides a valuable non-invasive method for the functional assessment of the adrenal cortex. This technique aids in the differential diagnosis of adrenal disorders, guiding subsequent clinical management. Further research may focus on the development of cholesterol analogs with improved imaging characteristics, such as those labeled with positron emitters for PET imaging.

References

- 1. auntminnie.com [auntminnie.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Feasibility of Iodine-131 6β-Methyl-Iodo-19 Norcholesterol (NP-59) Scintigraphy to Complement Adrenal Venous Sampling in Management of Primary Aldosteronism: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. NP-59 Adrenal Scintigraphy as an Imaging Biomarker to Predict KCNJ5 Mutation in Primary Aldosteronism Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The normal dexamethasone-suppression adrenal scintiscan - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 19-Iodocholesterol 3-acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 19-Iodocholesterol 3-acetate, a key compound in adrenal gland imaging. The information presented herein is intended to support research, development, and formulation activities involving this important diagnostic agent.

Core Concepts: Solubility and Stability

Understanding the solubility and stability of this compound is paramount for its effective formulation, storage, and clinical application. As a lipophilic steroid ester, its behavior in various solvents and under different environmental conditions dictates its bioavailability and shelf-life.

Solubility refers to the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. For lipophilic compounds like this compound, solubility in organic solvents is a critical parameter for purification, formulation, and in vitro assay development.

Stability pertains to the ability of a substance to resist chemical change or degradation over time. Factors influencing the stability of this compound include temperature, light, and the presence of hydrolytic agents. Degradation can lead to loss of potency and the formation of potentially harmful impurities.

Quantitative Data Summary

Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on the known solubility of its parent compound, cholesterol, and other cholesteryl esters, a qualitative and estimated solubility profile can be inferred. Cholesteryl esters are generally soluble in non-polar organic solvents and slightly soluble in polar organic solvents.

| Solvent | Expected Solubility of this compound | Reference Compound Solubility (Cholesteryl Acetate) |

| Chloroform | High | Soluble[1] |

| Dichloromethane | High | Soluble |

| Ethyl Acetate | Moderate | Data not readily available |

| Acetone | Low to Moderate | Data not readily available |

| Methanol | Low | Slightly soluble[2] |

| Ethanol | Low | Data not readily available |

| Water | Very Low / Insoluble | Insoluble[1] |

Note: This table provides an estimated solubility profile. Experimental determination is necessary for precise quantitative values.

Stability Data

Studies on the stability of radiolabeled 19-iodocholesterol provide valuable insights into the stability of the 3-acetate derivative. The primary degradation pathways are thermal and radiolytic decomposition.

| Condition | Observation | Reference |

| Thermal Stability | Thermal decomposition is a significant factor in the degradation of 131I-19-iodocholesterol. Radiochemical purity of 70% is maintained for 17.7 days at 5°C, but only for 3 days at room temperature.[3] | [3] |

| Storage Temperature | A storage temperature of -20°C is recommended for this compound.[4] | [4] |

| Light Sensitivity | Cholesteryl acetate is noted to require protection from light.[5] | [5] |

| Oxidative Stability | Cholesteryl acetate is susceptible to autoxidation and photo-oxidation, leading to the formation of oxysterols. It should be stored away from oxidizing agents.[1] | [1] |

Experimental Protocols

Protocol for Determining Solubility (Shake-Flask Method)

This protocol outlines a standard method for determining the equilibrium solubility of a lipophilic compound like this compound in a given solvent.

Materials:

-

This compound

-

Selected organic solvents (e.g., chloroform, ethanol, ethyl acetate)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath or incubator

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

Syringe filters (0.22 µm, solvent-compatible)

Procedure:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Record the exact weight of the compound.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath on an orbital shaker or with a magnetic stirrer.

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vial to stand undisturbed for a sufficient time for the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility in mg/mL or mol/L.

Protocol for Stability-Indicating HPLC Assay

This protocol provides a framework for developing and validating an HPLC method to assess the stability of this compound and quantify its degradation products.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or mass spectrometric (MS) detector.

-

Column: A C18 reversed-phase column is a suitable starting point (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water is typically used for steroid analysis. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 30°C.

-

Detection Wavelength: Determined by the UV spectrum of this compound.

-

Injection Volume: Typically 10-20 µL.

Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting solutions of this compound to various stress conditions:

-

Acid Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Treat with 0.1 M NaOH at room temperature or slightly elevated temperature.

-

Oxidative Degradation: Treat with 3% H2O2 at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution to dry heat (e.g., 70°C).

-

Photodegradation: Expose a solution to UV light (e.g., 254 nm) and visible light.

Method Validation: The HPLC method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Visualizations

Synthesis Workflow of this compound

Caption: Synthesis of this compound.

Adrenal Steroidogenesis Pathway

Caption: Adrenal steroidogenesis pathway.

Mechanism of Adrenal Gland Uptake

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 131I-19-iodocholesterol scintigraphy of the adrenal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cholesteryl acetate - CAS-Number 604-35-3 - Order from Chemodex [chemodex.com]

An In-Depth Technical Guide on the Biological Uptake and Distribution of 19-Iodocholesterol and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological uptake, distribution, and experimental methodologies related to 19-iodocholesterol and its derivatives, which are pivotal radiopharmaceuticals for adrenal gland imaging. While this guide will focus on the well-documented 19-iodocholesterol and its more potent analog, 6β-iodomethyl-19-nor-cholesterol (NP-59), it will also address the conceptual framework for understanding the biological behavior of 19-Iodocholesterol 3-acetate, a less-documented ester form. Due to a scarcity of publicly available quantitative data for the 3-acetate derivative, this guide will infer its properties based on the established principles of cholesterol and cholesterol ester metabolism.

Introduction to 19-Iodocholesterol and its Analogs

Radiolabeled cholesterol analogs have been instrumental in the functional and morphological assessment of the adrenal cortex. 19-iodocholesterol, when labeled with a radioactive isotope of iodine (typically ¹³¹I or ¹²⁵I), serves as a tracer for adrenal scintigraphy, a nuclear medicine imaging technique. This allows for the visualization and evaluation of adrenal function and the diagnosis of various adrenal pathologies, including Cushing's syndrome, primary aldosteronism, and adrenal tumors.

The rationale behind using radiolabeled cholesterol is that cholesterol is the primary substrate for steroid hormone synthesis in the adrenal cortex. The adrenal glands actively sequester cholesterol from circulating lipoproteins, providing a targeted delivery mechanism for the radiotracer.

A significant advancement in this field was the development of 6β-iodomethyl-19-nor-cholesterol (NP-59). This analog exhibits higher uptake in the adrenal cortex and provides superior imaging quality compared to the original 19-iodocholesterol. This compound, as an ester of 19-iodocholesterol, is expected to follow the metabolic pathways of other cholesterol esters, potentially serving as a prodrug that is hydrolyzed in vivo to release the active 19-iodocholesterol.

Mechanism of Cellular Uptake and Distribution

The biological journey of 19-iodocholesterol and its analogs from injection to adrenal uptake is intrinsically linked to the body's natural cholesterol transport system.

Lipoprotein Transport

Following intravenous administration, the lipophilic 19-iodocholesterol rapidly partitions into circulating lipoproteins, primarily low-density lipoprotein (LDL) and high-density lipoprotein (HDL). This incorporation into lipoproteins is a critical step, as it dictates the subsequent tissue distribution.

Receptor-Mediated Uptake in the Adrenal Cortex

The adrenal cortex is rich in receptors for both LDL and HDL, facilitating the efficient extraction of cholesterol from the bloodstream. The primary mechanisms of uptake are:

-

LDL Receptor (LDL-R) Pathway: Adrenal cortical cells express high levels of LDL receptors. These receptors bind to apolipoprotein B-100 on the surface of LDL particles, initiating receptor-mediated endocytosis. The entire LDL particle, along with its 19-iodocholesterol cargo, is internalized into the cell within an endosome. The endosome then fuses with a lysosome, where the lipoprotein is degraded, and 19-iodocholesterol is released into the cytoplasm.

-

Scavenger Receptor Class B Type I (SR-BI) Pathway: The SR-BI receptor plays a crucial role in the selective uptake of cholesterol esters from HDL. Unlike the LDL-R pathway, SR-BI facilitates the transfer of cholesterol esters from HDL into the cell without the internalization and degradation of the entire lipoprotein particle.

For this compound, it is hypothesized that it would be transported within lipoproteins and taken up by adrenal cells via these same receptor systems. Once inside the cell, cellular esterases, such as neutral cholesterol esterase, would hydrolyze the acetate group, releasing 19-iodocholesterol.

Intracellular Storage and Metabolism

Once inside the adrenal cortical cells, free 19-iodocholesterol is esterified and stored in intracellular lipid droplets. It is believed that the radiotracer is not significantly incorporated into steroid hormones but rather remains trapped within the cell, allowing for imaging at later time points. This intracellular trapping is a key feature that enables high-contrast images of the adrenal glands.

Cellular uptake pathway of this compound.

Quantitative Data Presentation: Biodistribution

| Tissue | ¹³¹I-19-Iodocholesterol (%ID/g) | ¹³¹I-NP-59 (%ID/g) |

| Adrenal | 25.5 ± 3.5 | 168.0 ± 18.0 |

| Ovary | 3.2 ± 0.4 | 10.5 ± 1.2 |

| Liver | 2.1 ± 0.2 | 2.5 ± 0.3 |

| Spleen | 0.8 ± 0.1 | 1.0 ± 0.1 |

| Kidney | 0.7 ± 0.1 | 0.9 ± 0.1 |

| Lung | 0.6 ± 0.1 | 0.8 ± 0.1 |

| Heart | 0.3 ± 0.04 | 0.4 ± 0.05 |

| Blood | 0.2 ± 0.03 | 0.3 ± 0.04 |

| Muscle | 0.1 ± 0.02 | 0.2 ± 0.03 |

Data adapted from studies in rats at 2 days post-injection.

Experimental Protocols

The following sections detail standardized protocols for the synthesis and in vivo evaluation of radiolabeled iodocholesterol compounds.

Synthesis and Radiolabeling of 19-Iodocholesterol

A common method for the synthesis of ¹³¹I-19-iodocholesterol involves an isotopic exchange reaction on a stable 19-iodocholesterol precursor.

Materials:

-

19-Iodocholesterol

-

Sodium iodide (¹³¹I) in 0.1 N NaOH

-

Pivalic acid

-

Toluene

-

Silica gel for column chromatography

-

Solvent system (e.g., hexane:ethyl acetate)

Procedure:

-

Dissolve 19-iodocholesterol and pivalic acid in toluene.

-

Add the sodium iodide (¹³¹I) solution to the reaction mixture.

-

Heat the mixture under reflux for a specified time (e.g., 2-4 hours).

-

Cool the reaction mixture and purify the product using silica gel column chromatography.

-

Elute the ¹³¹I-19-iodocholesterol with the chosen solvent system.

-

Determine the radiochemical purity using thin-layer chromatography (TLC).

To synthesize this compound, an additional acetylation step would be performed on the purified 19-iodocholesterol using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Animal Biodistribution Studies

Animal Model:

-

Species: Sprague-Dawley rats (male or female, as specified in the study design)

-

Age/Weight: 8-10 weeks / 200-250 g

-

Housing: Standard laboratory conditions with ad libitum access to food and water.

Radiotracer Administration:

-

Prepare a sterile solution of the radiolabeled iodocholesterol derivative in a suitable vehicle (e.g., saline with a small percentage of ethanol and a surfactant like Tween 80 to ensure solubility).

-

Anesthetize the rats (e.g., with isoflurane).

-

Inject a known activity of the radiotracer (e.g., 1-5 µCi) intravenously via the tail vein.

Tissue Harvesting and Analysis:

-

At predetermined time points post-injection (e.g., 2, 24, 48, 72 hours), euthanize the animals by a humane method (e.g., CO₂ asphyxiation followed by cervical dislocation).

-

Dissect and collect major organs and tissues of interest (adrenals, liver, spleen, kidneys, heart, lungs, muscle, blood, etc.).

-

Blot the tissues to remove excess blood, and weigh each sample.

-

Measure the radioactivity in each tissue sample and in standards of the injected dose using a gamma counter.

-

Calculate the %ID/g for each tissue.

Workflow for preclinical evaluation of radiolabeled compounds.

Adrenal Scintigraphy Protocol (Clinical)

Patient Preparation:

-

To block thyroid uptake of free radioiodide, administer a saturated solution of potassium iodide (SSKI) or Lugol's solution, starting 1-2 days before the tracer injection and continuing for 7-14 days.

-

For suspected aldosteronism, dexamethasone suppression (e.g., 1 mg four times daily) is initiated 2-7 days prior to tracer injection and continued throughout the imaging period to suppress ACTH and enhance the visualization of aldosterone-producing adenomas.

Radiopharmaceutical Administration and Imaging:

-

Administer approximately 1 mCi (37 MBq) of ¹³¹I-iodocholesterol intravenously.

-

Imaging is typically performed 3 to 7 days post-injection using a gamma camera equipped with a high-energy collimator.

-

Acquire planar anterior and posterior images of the adrenal region.

-

Single-photon emission computed tomography (SPECT), often combined with CT (SPECT/CT), can provide improved localization of adrenal lesions.

Conclusion

19-Iodocholesterol and its analog NP-59 are well-established radiopharmaceuticals that leverage the natural cholesterol uptake pathways to provide valuable diagnostic information about the adrenal glands. Their biological distribution is characterized by high and specific accumulation in the adrenal cortex. While this compound is a logical extension of this class of compounds, detailed in vivo data remains elusive in the public domain. Further research is warranted to fully characterize its pharmacokinetic and pharmacodynamic profile and to determine if the 3-acetate modification offers any advantages in terms of bioavailability, adrenal uptake, or imaging characteristics compared to its parent compound. The experimental protocols and mechanistic understanding presented in this guide provide a solid foundation for such future investigations.

An In-Depth Technical Guide to In Vitro Studies with 19-Iodocholesterol 3-acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Iodocholesterol 3-acetate is a synthetic derivative of cholesterol that has primarily been investigated as a radiolabeled tracer for adrenal gland imaging. Its utility in diagnostic medicine stems from its structural similarity to cholesterol, the essential precursor for steroid hormone biosynthesis in the adrenal cortex. In vitro studies are crucial for elucidating the cellular mechanisms that underpin its selective uptake and metabolic fate within adrenocortical cells. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation relevant to the in vitro investigation of this compound.

Core Concepts: Cellular Uptake and Metabolism

The journey of this compound from the extracellular environment to its ultimate metabolic conversion within an adrenocortical cell is a multi-step process. As an esterified form of cholesterol, it cannot be directly utilized for steroidogenesis. It must first be hydrolyzed to its active form, 19-iodocholesterol.

Cellular Uptake of Cholesterol Esters

Adrenocortical cells acquire cholesterol from circulating lipoproteins through receptor-mediated endocytosis. The primary pathways involve:

-

Low-Density Lipoprotein (LDL) Receptor Pathway: LDL particles, rich in cholesteryl esters, are internalized via clathrin-coated pits. Following endocytosis, the endosomes fuse with lysosomes, where lysosomal acid lipase hydrolyzes the cholesteryl esters, releasing free cholesterol into the cytoplasm.

-

High-Density Lipoprotein (HDL) Receptor Pathway: The scavenger receptor class B type I (SR-B1) mediates the selective uptake of cholesteryl esters from HDL particles without the internalization of the entire lipoprotein.

In vitro, cell lines such as the human adrenocortical carcinoma cell line NCI-H295R are widely used models as they express a comprehensive suite of steroidogenic enzymes and lipoprotein receptors.

Intracellular Hydrolysis by Cholesterol Esterase

Once inside the cell, this compound must be de-esterified by the enzyme cholesterol esterase (also known as hormone-sensitive lipase in steroidogenic tissues) to yield 19-iodocholesterol and acetate. This enzymatic conversion is a critical prerequisite for the subsequent steps in steroidogenesis. The activity of cholesterol esterase is a key regulatory point in making cholesterol available from intracellular stores.

Figure 1. Cellular uptake and metabolic activation of this compound.

Entry into the Steroidogenic Pathway

The liberated 19-iodocholesterol, as a cholesterol analog, can then be transported to the mitochondria. The steroidogenic acute regulatory (StAR) protein facilitates the transfer of cholesterol from the outer to the inner mitochondrial membrane. Here, the cholesterol side-chain cleavage enzyme, P450scc (CYP11A1) , catalyzes the initial and rate-limiting step of steroidogenesis, converting cholesterol to pregnenolone. Subsequent enzymatic reactions lead to the synthesis of various steroid hormones, including cortisol, aldosterone, and androgens.

Quantitative Data from In Vitro Studies

While specific quantitative data for this compound is limited in the public domain, the following tables summarize representative data for related compounds and foundational processes, providing a framework for experimental design and data interpretation.

| Parameter | Value | Compound/System | Reference(s) |

| Enzyme Kinetics | |||

| Km | Varies (e.g., 2.1-2.7x higher affinity for RRR-α-tocopheryl acetate vs. other stereoisomers) | Bovine Cholesterol Esterase with α-tocopheryl acetate stereoisomers | [1] |

| Vmax | Dependent on substrate and conditions | Bovine Cholesterol Esterase | [1] |

| Cell Viability | |||

| IC50 (48h) | 28.72 µM ± 1.87 | 27-Hydroxycholesterol in H295R cells | [2] |

| Steroid Production | |||

| Basal Testosterone | ~500 pg/mL | NCI-H295R cells | [3] |

| Basal Estradiol | ~40 pg/mL | NCI-H295R cells | [3] |

| Forskolin-Stimulated T | 2.19 ± 0.32 ng/mL | NCI-H295R cells | [3] |

| Forskolin-Stimulated E2 | 1.57 ± 0.36 ng/mL | NCI-H295R cells | [3] |

Note: The data presented are illustrative and may vary based on experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Cholesterol Esterase Activity Assay

This protocol is adapted for the spectrophotometric measurement of cholesterol esterase activity, which can be used to assess the hydrolysis of this compound.

Principle: The hydrolysis of the cholesteryl ester substrate by cholesterol esterase produces cholesterol. The cholesterol is then oxidized by cholesterol oxidase to produce cholest-4-en-3-one and hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a peroxidase-catalyzed reaction to generate a colored product, which can be quantified spectrophotometrically.

Materials:

-

Phosphate buffer (0.1 M, pH 7.0)

-

Substrate solution: this compound dissolved in an appropriate solvent (e.g., isopropanol) and emulsified in a solution containing Triton X-100 and sodium cholate.

-

4-Aminoantipyrine (4-AAP) solution

-

Phenol solution

-

Horseradish peroxidase (POD) solution

-

Cholesterol oxidase (COD) solution

-

Cholesterol esterase (enzyme to be tested or from a commercial source)

-

Spectrophotometer

Procedure:

-

Prepare a master mix containing phosphate buffer, 4-AAP, phenol, POD, and the emulsified substrate.

-

Equilibrate the master mix to 37°C.

-

Add cholesterol oxidase to the master mix.

-

Initiate the reaction by adding a known amount of the cholesterol esterase solution.

-

Measure the increase in absorbance at 500 nm over time.

-